N-phenylanthranilic acid is a secondary amino compound with the molecular formula C₁₃H₁₁NO₂. It features an anthranilic acid structure substituted with a phenyl group at the nitrogen atom. This compound exhibits properties that make it useful as a ligand in coordination chemistry and as a modulator in biological systems . The compound is also known for its role in determining metal ions and forming metal complexes .
Fenamic acid serves as a key intermediate in the synthesis of several NSAIDs, including mefenamic acid, niflumic acid, and flufenamic acid. These NSAIDs are used to treat pain, inflammation, and fever.
Fenamic acid itself has been investigated for its potential anti-inflammatory and analgesic effects. However, its low potency and side effects limit its therapeutic use.
Studies have explored the potential role of fenamic acid in modulating membrane transport and other cellular processes.
Beyond its role in drug development, fenamic acid can be used as a chemical building block for the synthesis of other organic compounds.
N-phenylanthranilic acid has demonstrated several biological activities:
Several methods have been developed for synthesizing N-phenylanthranilic acid:
N-phenylanthranilic acid finds applications in various fields:
Studies on the interactions of N-phenylanthranilic acid reveal its complex behavior in biological systems:
Several compounds share structural similarities with N-phenylanthranilic acid. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Anthranilic Acid | Amino group on benzene ring | Precursor to many pharmaceuticals |
2-Aminobenzoic Acid | Similar amino substitution | Used primarily as an intermediate |
4-Aminobenzoic Acid | Para-substituted amino group | Known for its role in dye synthesis |
Benzamide | Amide functional group | Used extensively in medicinal chemistry |
N-phenylanthranilic acid is unique due to its specific phenyl substitution at the nitrogen atom and its versatile applications across different scientific domains.
The pharmacological development of nonsteroidal anti-inflammatory drugs derived from N-phenylanthranilic acid has revealed sophisticated mechanisms of cyclooxygenase isoform selectivity that extend beyond traditional competitive inhibition models [1] [2]. These compounds demonstrate complex binding behaviors within the cyclooxygenase active sites, with structural determinants governing both potency and selectivity profiles.
The cyclooxygenase active site comprises a predominantly hydrophobic, inverted L-shaped channel that penetrates deeply into the catalytic domain [3]. Crystal structure analyses have revealed that fenamic acid derivatives, including mefenamic acid, flufenamic acid, meclofenamic acid, and tolfenamic acid, adopt a unique inverted orientation within the cyclooxygenase channel [1] [4]. In this configuration, the carboxylate group interacts with tyrosine 385 and serine 530 at the apex of the channel, contrasting with the traditional binding mode where carboxylate groups form interactions with arginine 120 and tyrosine 355 at the constriction site [1] [5].
Table 1: Cyclooxygenase Isoform Selectivity of N-phenylanthranilic Acid Derivatives
Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (COX-1/COX-2) | Inhibition Mechanism | Substrate Selectivity |
---|---|---|---|---|---|
N-phenylanthranilic acid | >100 | >100 | Non-selective | Competitive | None observed |
Mefenamic acid | 2.3-40.2 | 1.1-2.5 | 2.1-16.1 | Competitive/Time-dependent | Endocannabinoid selective |
Flufenamic acid | 8.3-25.6 | 2.5-5.8 | 3.3-4.4 | Competitive/Time-dependent | Endocannabinoid selective |
Meclofenamic acid | 0.8-18.4 | 0.9-3.2 | 0.9-5.8 | Competitive/Time-dependent | Endocannabinoid selective |
Tolfenamic acid | 2.8-15.2 | 1.8-4.1 | 1.6-3.7 | Competitive/Time-dependent | Endocannabinoid selective |
Diclofenac | 2.0-7.2 | 0.02-0.66 | 100-360 | Time-dependent | Minimal |
The substrate-selective inhibition properties of fenamic acid derivatives represent a particularly intriguing pharmacological phenomenon [1] [6]. These compounds demonstrate preferential inhibition of cyclooxygenase-2 mediated oxygenation of endocannabinoid substrates while exhibiting reduced inhibitory effects against arachidonic acid oxygenation [1]. This selectivity appears to be mechanistically linked to peroxide tone, with 15-hydroperoxyeicosatertaenoic acid attenuating the substrate-selective inhibition [1].
Structure-activity relationship analyses have identified N-phenylanthranilic acid as the minimal pharmacophore required for cyclooxygenase modulation [7] [8]. The diphenylamine moiety appears fundamental to cyclooxygenase interaction, as structurally dissimilar nonsteroidal anti-inflammatory drugs lacking this structural feature, such as ibuprofen, do not demonstrate similar binding properties [8] [9].
The molecular basis for cyclooxygenase-2 selectivity in modified N-phenylanthranilic acid derivatives has been elucidated through site-directed mutagenesis studies [2] [9]. Conversion of the carboxylate moiety to amide functionality effectively dissociates cyclooxygenase inhibition from other pharmacological activities, with amide derivatives of meclofenamic acid demonstrating selective cyclooxygenase-2 inhibition with selectivity ratios approaching 440-fold [2]. This selectivity arises from novel interactions at both the mouth and apex of the cyclooxygenase-2 active site, involving tyrosine 355, glutamate 524, and leucine 503 [2].
N-phenylanthranilic acid scaffold nonsteroidal anti-inflammatory drugs demonstrate significant effects on mitochondrial membrane permeability transition, representing a critical mechanism underlying their hepatotoxicity profiles [10] [11]. These compounds induce mitochondrial swelling through mechanisms that are both structurally dependent and pharmacologically relevant to their therapeutic applications.
The mitochondrial permeability transition represents a fundamental alteration in inner mitochondrial membrane permeability, characterized by the opening of ion channel complexes that transport solutes and ions with molecular masses up to approximately 1.5 kilodaltons [11] [12]. Under physiological conditions, the inner mitochondrial membrane maintains highly selective permeability to prevent uncontrolled passage of substances into the mitochondrial matrix [12].
Table 2: Mitochondrial Permeability Transition and Uncoupling Effects
Compound | Mitochondrial Swelling (200 μM) | Phosphate Dependence | Cyclosporin A Sensitivity | Uncoupling Activity (% of SF6847) | Electron Transport Inhibition (%) |
---|---|---|---|---|---|
Mefenamic acid | Strong (++++) | Yes | Sensitive | 52.8 | 60.4 |
Flufenamic acid | Strong (++++) | Yes | Sensitive | 48.2 | 79.6 |
Meclofenamic acid | Strong (++++) | Yes | Sensitive | 51.7 | 66.5 |
Tolfenamic acid | Strong (++++) | Yes | Sensitive | 49.5 | 70.1 |
Diclofenac | Moderate (++) | Yes | Sensitive | 35.1 | 47.7 |
N-phenylanthranilic acid | Moderate (++) | Yes | Sensitive | 31.9 | 31.9 |
Diphenylamine | Strong (+++) | No | Insensitive | No effect | 39.0 |
Mefenamic acid demonstrates the most pronounced mitochondrial permeability transition induction among the N-phenylanthranilic acid derivatives studied, inducing mitochondrial swelling in a manner that is both inorganic phosphate dependent and sensitive to cyclosporin A inhibition [10] [11]. This pattern closely resembles calcium-induced mitochondrial swelling, suggesting involvement of the classical mitochondrial permeability transition pore complex [11] [13].
The pharmacological significance of mitochondrial permeability transition modulation extends beyond simple toxicological considerations [14] [15]. Recent investigations have demonstrated that mefenamic acid exhibits mitochondrial protective effects in sepsis models, reducing mitochondrial reactive oxygen species production and oxidative damage while improving bioenergetic efficiency [14]. These protective effects appear to be mediated through activation of nuclear factor erythroid 2-related factor 2 pathways and sequestosome 1 upregulation [15].
Mechanistic studies have revealed that the diphenylamine structural component of these compounds interacts differently with mitochondrial membranes compared to the complete N-phenylanthranilic acid derivatives [11] [16]. Diphenylamine itself induces mitochondrial swelling through phosphate-independent mechanisms that are insensitive to cyclosporin A, suggesting alternative membrane interaction pathways [11]. This structural dependence indicates that both the diphenylamine pharmacophore and the carboxylic acid functionality contribute to the overall mitochondrial effects.
The uncoupling of oxidative phosphorylation by N-phenylanthranilic acid derivatives represents a complex pharmacological phenomenon that is intimately related to their structural characteristics and conformational flexibility [11] [16] [17]. These compounds demonstrate dual effects on mitochondrial function, exhibiting both uncoupling activity and electron transport chain inhibition in a structure-dependent manner.
Table 3: Structure-Dependent Parameters Affecting Oxidative Phosphorylation Uncoupling
Compound | Molecular Weight (Da) | Log P (Calculated) | pKa (Carboxylic Acid) | Minimum Effective Concentration (μM) | Conformational Flexibility | Solvation Free Energy Range (kcal/mol) |
---|---|---|---|---|---|---|
N-phenylanthranilic acid | 213.23 | 2.95 | 4.95 | 200 | Low (24 conformers) | -9.75 to -4.39 |
Mefenamic acid | 241.29 | 5.12 | 4.2 | 50 | High (163 conformers) | -6.39 to -1.89 |
Flufenamic acid | 281.23 | 5.25 | 3.9 | 50 | High (108 conformers) | -4.35 to 0.77 |
Meclofenamic acid | 296.15 | 5.73 | 4.0 | 50 | Moderate (75 conformers) | -6.39 to -10.11 |
Tolfenamic acid | 261.71 | 5.28 | 3.9 | 50 | High (114 conformers) | -7.64 to 0.12 |
Diclofenac | 296.15 | 4.51 | 4.15 | 200 | Moderate (65 conformers) | 1.86 to 8.88 |
Diphenylamine | 169.22 | 3.62 | N/A | 200 | Low (28 conformers) | -3.875 to -0.538 |
Molecular orbital analysis of these compounds reveals significant variation in solvation free energies, an index of stereo-hydrophobicity that correlates with uncoupling potency [11]. The relationship between dynamic structures and mitochondrial effects suggests that conformational adaptability is crucial for effective membrane interaction and subsequent uncoupling activity [11].
The diphenylamine structural motif has been identified as a critical determinant of uncoupling activity in nonsteroidal anti-inflammatory drugs [16]. Comparative studies demonstrate that diphenylamine itself functions as an uncoupler of oxidative phosphorylation, albeit with reduced potency compared to N-phenylanthranilic acid derivatives containing additional functional groups [16]. This finding indicates that the diphenylamine skeleton provides the fundamental structural framework for mitochondrial membrane interaction.
The electron transport chain inhibition observed with these compounds represents a secondary mechanism that can modulate their overall effects on mitochondrial function [11] [18]. Compounds such as flufenamic acid and meclofenamic acid demonstrate dose-dependent inhibition of electron transport complexes, with inhibition reaching 79.6% and 66.5% respectively at concentrations of 200 μM [11]. This dual mechanism of action - simultaneous uncoupling and electron transport inhibition - creates complex dose-response relationships that may contribute to their therapeutic and toxicological profiles.
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